molecular formula C13H15BrN2O3S B2654126 2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide CAS No. 1448047-89-9

2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2654126
CAS No.: 1448047-89-9
M. Wt: 359.24
InChI Key: HVVUKCWESRXTDR-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a bromo group, a sulfonamide group, a hydroxy group, and a pyrrole ring . These groups are common in many biologically active compounds and could potentially contribute to various chemical properties and activities.


Molecular Structure Analysis

The exact molecular structure would depend on the specific arrangement of these groups in the molecule. Pyrrole rings, for example, are five-membered aromatic rings with a nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For instance, the bromo group might make it a good leaving group in nucleophilic substitution reactions, and the pyrrole ring could potentially undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, stability, and reactivity would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Photodynamic Therapy Applications

One significant application of benzenesulfonamide derivatives in scientific research is in the field of photodynamic therapy for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) introduces new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, exhibiting high singlet oxygen quantum yield. These compounds were characterized and analyzed for their spectroscopic, photophysical, and photochemical properties, demonstrating potential as Type II photosensitizers in photodynamic therapy for cancer due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Methodologies and Structural Characterization

Another avenue of research involving benzenesulfonamide derivatives focuses on their synthesis and structural characterization for potential applications in drug development. Cheng De-ju (2015) discusses the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists, highlighting their relevance in developing drugs for preventing human HIV-1 infection (Cheng De-ju, 2015).

Chemical Properties and Inhibitory Effects

Further research has explored the chemical properties and inhibitory effects of benzenesulfonamide derivatives. A study by Gul et al. (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides using microwave irradiation and evaluated their inhibitory effects against human carbonic anhydrase I and II isoenzymes. This research contributes to understanding the potential medicinal chemistry applications of these compounds, particularly in designing inhibitors for therapeutic purposes (Gul et al., 2016).

Properties

IUPAC Name

2-bromo-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O3S/c1-16-8-4-6-11(16)12(17)9-15-20(18,19)13-7-3-2-5-10(13)14/h2-8,12,15,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVUKCWESRXTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNS(=O)(=O)C2=CC=CC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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